Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-

Description

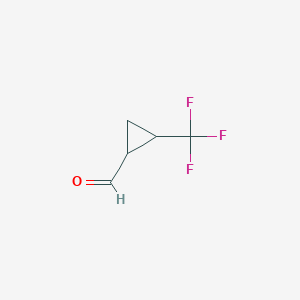

Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- (molecular formula: C₄H₅F₃O) is a fluorinated cyclopropane derivative featuring a strained three-membered cyclopropane ring, a trifluoromethyl (-CF₃) group at the 2-position, and an aldehyde (-CHO) functional group. This compound exists as a colorless liquid with a strong odor and exhibits enhanced reactivity and solubility in organic solvents due to the electron-withdrawing trifluoromethyl group . Its unique structural attributes make it valuable in organic synthesis as a versatile intermediate and in medicinal chemistry for enzyme inhibition studies. The -CF₃ group enhances binding affinity to biological targets, improving pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(trifluoromethyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVJEFUEIFDUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group onto the cyclopropane ring. The resulting intermediate is then oxidized to form the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid.

Reduction: 2-(Trifluoromethyl)cyclopropane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- is an organic compound with a cyclopropane ring and a trifluoromethyl group attached to a carboxaldehyde functional group. It has the molecular formula and is a colorless liquid with a pungent odor. The trifluoromethyl group enhances its reactivity and solubility in organic solvents.

Scientific Research Applications

Organic Synthesis

Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- serves as a building block in organic synthesis. It is a versatile intermediate in various reactions.

Enzyme Inhibition

Interaction studies have shown that cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- can effectively inhibit certain enzymes by binding at their active sites. The electronegative trifluoromethyl group enhances the compound's affinity for biological targets. Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability compared to their non-fluorinated counterparts.

Pharmaceutical Chemistry

Due to its structural features and reactivity profile, cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- is used in pharmaceutical chemistry.

Comparison with Similar Compounds

The uniqueness of cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- lies in its combination of the strained cyclopropane structure and the highly electronegative trifluoromethyl group, which imparts distinct reactivity and potential applications not found in other similar compounds.

Table of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopropylacetylene | Contains a cyclopropane ring | Used extensively in synthetic organic chemistry |

| 1-Cyclopropyl-2,2,2-trifluoroethanol | Hydroxyl group attached | Valuable for enzyme inhibition studies |

| 2,2,2-Trifluoroethanol | Trifluoromethyl group only | Less sterically hindered than cyclopropane derivatives |

| 1-Cyclopropyl-2-trifluoroacetate | Acetate functional group | Used in various esterification reactions |

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density on the cyclopropane ring .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- with key structural analogs:

| Compound Name | Molecular Formula | Substituents | Functional Groups | Key Properties | Biological Activity |

|---|---|---|---|---|---|

| Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- | C₄H₅F₃O | -CF₃ at C2 | Aldehyde (-CHO) | High electronegativity, enhanced solubility, strained ring reactivity | Enzyme inhibition, potential receptor agonism |

| 2-Phenylcyclopropanecarboxaldehyde | C₁₀H₁₀O | Phenyl (-C₆H₅) at C2 | Aldehyde (-CHO) | Lower lipophilicity, reduced metabolic stability | Limited bioactivity due to lack of fluorine |

| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | C₁₀H₈F₂N | 3,4-Difluorophenyl at C2 | Carboxamide (-CONH₂) | Enhanced lipophilicity, improved binding affinity | Potential CNS activity, higher potency |

| 2,2-Difluoro-1-methylcyclopropanecarboxaldehyde | C₅H₆F₂O | -CF₂ and -CH₃ at C1/C2 | Aldehyde (-CHO) | Increased steric hindrance, altered ring strain | Melatonin receptor binding (IC₅₀: ~250 nM) |

| 2-(4-Fluorophenyl)cyclopropanecarboxaldehyde | C₁₀H₉FO₂ | 4-Fluorophenyl (-C₆H₄F) at C2 | Aldehyde (-CHO) | Symmetric resonance stabilization, reduced steric hindrance | Anticonvulsant, antifungal activity |

| 2-(2-Fluorophenyl)cyclopropanecarboxylic acid | C₁₀H₉FO₂ | 2-Fluorophenyl (-C₆H₄F) at C2 | Carboxylic acid (-COOH) | Steric hindrance from ortho-F, lower bioavailability | Limited enzyme inhibition |

Key Findings from Comparative Analysis

Electronic Effects: The trifluoromethyl group in Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- exerts strong electron-withdrawing effects, enhancing its reactivity in nucleophilic additions and cross-coupling reactions compared to non-fluorinated analogs like 2-Phenylcyclopropanecarboxaldehyde . Para-fluorophenyl substituents (e.g., in 2-(4-Fluorophenyl)cyclopropanecarboxaldehyde) allow resonance stabilization, whereas ortho-fluorophenyl analogs (e.g., 2-(2-Fluorophenyl)cyclopropanecarboxylic acid) introduce steric hindrance, reducing bioavailability .

Lipophilicity and Bioavailability: Trifluoromethylated compounds exhibit higher metabolic stability and lipophilicity than difluoro- or non-fluorinated analogs. For example, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide shows improved CNS penetration due to its fluorine substitution . Carboxamide and carboxylic acid derivatives (e.g., 2-(2-Fluorophenyl)cyclopropanecarboxylic acid) generally have lower membrane permeability compared to aldehydes due to increased polarity .

Biological Activity :

- The aldehyde group in Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- enables covalent interactions with enzyme active sites, making it effective in inhibition studies. In contrast, carboxamide derivatives like (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide rely on hydrogen bonding for target engagement .

- Difluoro-methyl derivatives (e.g., 2,2-Difluoro-1-methylcyclopropanecarboxaldehyde) demonstrate melatonin receptor agonism, while trifluoromethylated compounds may exhibit broader applications in anticancer research .

Unique Attributes of Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-

- Structural Uniqueness : The combination of a strained cyclopropane ring, trifluoromethyl group, and aldehyde functionality creates a highly reactive and versatile scaffold. This is absent in analogs like 2-Phenylcyclopropanecarboxaldehyde or cyclopentane-based compounds .

- Reactivity : The -CF₃ group stabilizes transition states in organic reactions, enabling efficient synthesis of fluorinated pharmaceuticals. This contrasts with chlorinated analogs (e.g., 2-(4-Chlorophenyl)cyclopropanecarboxaldehyde), where chlorine’s bulkiness limits reactivity .

- Biological Potential: Enhanced binding to enzymes and receptors due to fluorine’s electronegativity positions this compound as a lead candidate for drug development, particularly in targeting neurodegenerative and oncogenic pathways .

Biological Activity

Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- is an organic compound with notable biological activity due to its unique structural features, including a cyclopropane ring and a trifluoromethyl group. This compound has garnered attention in pharmaceutical research for its potential applications in drug development and enzyme inhibition.

- Molecular Formula : C₄H₅F₃O

- Appearance : Colorless liquid with a pungent odor

- Key Functional Groups : Cyclopropane ring, trifluoromethyl group, and aldehyde functional group

The trifluoromethyl group enhances the compound's reactivity and solubility, making it a versatile intermediate in organic synthesis.

Biological Mechanisms and Activities

Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- exhibits significant biological activities primarily through its interactions with various enzymes. Research indicates that the compound can effectively inhibit certain enzymes by binding to their active sites. This is facilitated by the electronegative trifluoromethyl group, which increases the compound's affinity for biological targets.

Enzyme Inhibition Studies

Studies have shown that fluorinated compounds often exhibit altered pharmacokinetics and bioavailability compared to non-fluorinated counterparts. The inhibition of enzymes by cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- is particularly relevant in the context of drug design, where enhanced binding affinity can lead to improved therapeutic efficacy .

Comparative Analysis with Similar Compounds

The unique properties of cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- can be contrasted with other related compounds in terms of structure and biological activity. Below is a comparison table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopropylacetylene | Contains a cyclopropane ring | Extensively used in synthetic organic chemistry |

| 1-Cyclopropyl-2,2,2-trifluoroethanol | Hydroxyl group attached | Valuable for enzyme inhibition studies |

| 2,2,2-Trifluoroethanol | Trifluoromethyl group only | Less sterically hindered than cyclopropane derivatives |

| 1-Cyclopropyl-2-trifluoroacetate | Acetate functional group | Used in various esterification reactions |

The combination of the strained cyclopropane structure and the highly electronegative trifluoromethyl group gives cyclopropanecarboxaldehyde distinct reactivity and potential applications not found in other similar compounds.

Case Studies on Biological Activity

- Antifungal Activity : In studies involving thiazole derivatives that incorporate cyclopropyl groups, compounds demonstrated significant antifungal activity against Candida species. The incorporation of cyclopropane structures has been linked to enhanced activity compared to traditional antifungal agents like nystatin .

- Anticonvulsant Properties : Certain derivatives of cyclopropanecarboxaldehyde have shown promise as anticonvulsants in animal models. These studies highlight the potential for developing new therapeutic agents targeting seizure disorders through structural modifications involving cyclopropyl groups .

- Mechanistic Insights : Molecular docking studies suggest that compounds containing cyclopropanecarboxaldehyde may target secreted aspartic proteinases (SAP), which play a role in fungal infections. The binding affinity observed indicates that structural modifications can lead to significant improvements in biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(trifluoromethyl)cyclopropanecarboxaldehyde, and how can purity be validated?

- Methodological Answer : Synthesis often involves cyclopropanation of α,β-unsaturated aldehydes with trifluoromethyl-containing carbenes or metal-mediated cross-coupling. For example, analogous procedures in patent literature use palladium-catalyzed reactions to introduce trifluoromethyl groups to cyclopropane scaffolds . Purity validation requires HPLC (e.g., using SQD-FA05 conditions with retention times ~1.25 minutes) and LCMS (monitoring for m/z values like [M+H]+ peaks) to confirm molecular identity and absence of byproducts .

Q. How does the trifluoromethyl group influence the electronic and steric properties of cyclopropanecarboxaldehyde?

- Methodological Answer : Computational studies using density functional theory (DFT) with Colle-Salvetti correlation-energy functionals can model electron density redistribution and local kinetic energy effects induced by the -CF₃ group . Experimentally, photolysis studies (e.g., UV irradiation in inert solvents) reveal decomposition pathways (e.g., radical formation or intramolecular elimination), highlighting the -CF₃ group’s impact on stability .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying conditions?

- Methodological Answer : Use kinetic trapping experiments with NMR or IR spectroscopy to monitor decomposition products. For photolytic stability, employ controlled UV exposure in quartz reactors followed by GC-MS analysis to detect propylene or radical intermediates, as demonstrated in cyclopropanecarboxaldehyde photolysis studies .

Advanced Research Questions

Q. How can contradictory data in kinetic studies of cyclopropane ring-opening reactions be resolved?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., radical vs. concerted mechanisms). Use isotopic labeling (e.g., deuterated aldehydes) to track hydrogen migration and laser flash photolysis to isolate short-lived intermediates. Cross-validate with DFT calculations to map potential energy surfaces, as shown in analogous systems where intercepts in kinetic plots indicated unaccounted mechanistic steps .

Q. What strategies optimize the compound’s bioactivity in antimicrobial or medicinal chemistry applications?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the cyclopropane ring’s substituents and the aldehyde’s redox stability. For example, trifluoromethyl groups in antimicrobial naphthoquinones enhanced membrane penetration and target binding via hydrophobic and electronic effects . Pair this with in vitro assays (e.g., MIC testing against Gram-positive/-negative bacteria) to evaluate potency.

Q. How can computational models predict the compound’s reactivity in catalytic asymmetric synthesis?

- Methodological Answer : Employ molecular dynamics simulations with chiral catalysts (e.g., Pd-PPh₃ complexes) to predict enantioselectivity. Calibrate models using experimental HPLC enantiomeric excess (ee) data from asymmetric hydrogenation reactions. For example, analogous chiral cyclopropane syntheses in patents achieved >90% ee under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.